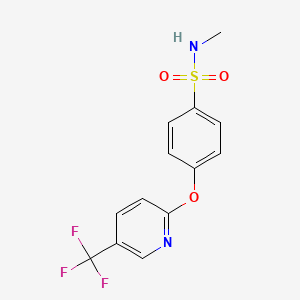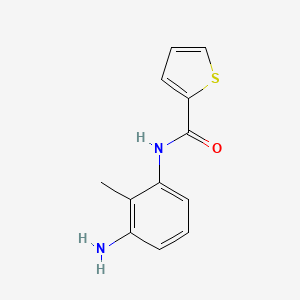![molecular formula C13H16N4O B3023287 N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea CAS No. 925174-35-2](/img/structure/B3023287.png)
N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea
描述
N-[2-(1H-imidazol-5-yl)ethyl]-N’-(3-methylphenyl)urea is a compound that features an imidazole ring and a urea linkage. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
作用机制
Target of Action
This compound contains an imidazole ring, which is a key component in many biologically active molecules . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact mode of action would depend on the specific target and the surrounding biochemical environment.
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biological processes, including serving as key components in many enzymes and proteins . The specific pathways affected by this compound would depend on its precise targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-N’-(3-methylphenyl)urea typically involves the reaction of an imidazole derivative with an isocyanate or a urea derivative. One common method is the condensation of 2-(1H-imidazol-5-yl)ethylamine with 3-methylphenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of amines .
科学研究应用
N-[2-(1H-imidazol-5-yl)ethyl]-N’-(3-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-[2-(1H-imidazol-5-yl)ethyl]-N’-(3-methylphenyl)urea is unique due to its specific combination of an imidazole ring and a urea linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-[2-(1H-imidazol-5-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-3-2-4-11(7-10)17-13(18)15-6-5-12-8-14-9-16-12/h2-4,7-9H,5-6H2,1H3,(H,14,16)(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVRSBVHGXXVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



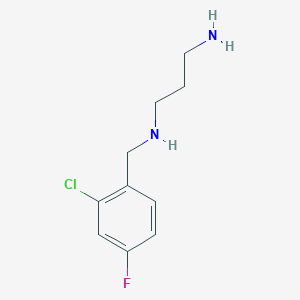
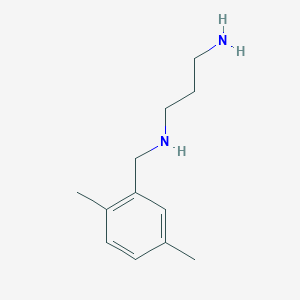
![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)
![N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine](/img/structure/B3023209.png)
![N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B3023211.png)
![N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023213.png)
![N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023214.png)
![N,N-Diethyl-N'-[(1-methyl-1,2,3,4-tetrahydro-quinolin-6-YL)methyl]propane-1,3-diamine](/img/structure/B3023215.png)
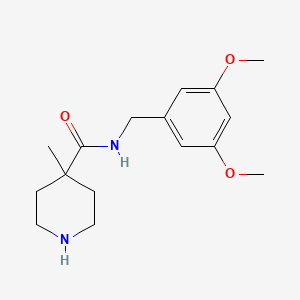
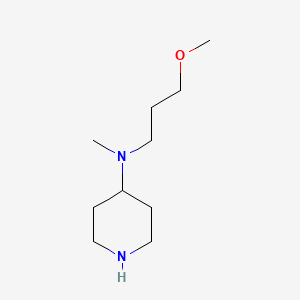
![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)
